6-Amino-5-chloropyridine-3-sulfonic acid

Vue d'ensemble

Description

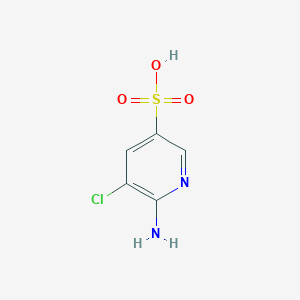

6-Amino-5-chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a sulfonic acid group at the 3rd position on the pyridine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid typically involves the chlorination of 6-amino-3-pyridinesulfonic acid. This process can be carried out using various chlorinating agents under controlled conditions to ensure selective chlorination at the 5th position . The reaction is usually performed in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and to maintain the integrity of the amino and sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-5-chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines and thiols under basic conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride.

Major Products Formed

Substitution Products: 6-Amino-5-substituted pyridine-3-sulfonic acids.

Oxidation Products: 6-Nitro-5-chloropyridine-3-sulfonic acid.

Reduction Products: 6-Amino-5-chloropyridine-3-sulfonamide.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various heterocyclic compounds and dyes. Its unique structure allows it to participate in substitution reactions, where the chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reactivity : It undergoes oxidation to form nitro derivatives and can be reduced to sulfonamides, showcasing its versatility in chemical transformations.

Biology

- Enzyme Inhibitors : Research indicates that 6-amino-5-chloropyridine-3-sulfonic acid can be employed in studies focusing on enzyme inhibitors. The amino and sulfonic acid groups enhance its binding affinity to target enzymes, making it a valuable tool in biochemical assays.

- Bioactive Molecules : It is also utilized as a building block for synthesizing bioactive molecules, which are essential in drug discovery and development.

Medicine

- Pharmaceutical Development : The compound is investigated for potential applications in pharmaceuticals, particularly for treating bacterial infections and inflammatory diseases. Its structural properties allow for modifications that can enhance therapeutic efficacy .

- Clinical Studies : Case studies have shown its effectiveness in formulations aimed at combating specific pathogens, highlighting its relevance in medicinal chemistry.

Industry

- Specialty Chemicals : In industrial applications, this compound is used to produce specialty chemicals and agrochemicals. Its role as a precursor in these processes underscores its economic importance .

Data Tables

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine atom replaced by nucleophiles |

| Oxidation | Formation of nitro derivatives |

| Reduction | Conversion to sulfonamides |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibitory effects against specific enzymes involved in bacterial metabolism. This finding supports its potential use as a lead compound for antibiotic development.

Case Study 2: Agrochemical Applications

Research conducted on the use of this compound in agrochemical formulations revealed its effectiveness as a growth regulator for certain crops. Field trials indicated improved yield and resistance to pests when applied as part of a comprehensive treatment plan.

Mécanisme D'action

The mechanism of action of 6-Amino-5-chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups facilitate binding to enzymes and receptors, leading to inhibition or activation of biological processes . The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Amino-3-pyridinesulfonic acid: Lacks the chlorine atom at the 5th position, resulting in different reactivity and applications.

5-Chloro-3-pyridinesulfonic acid: Lacks the amino group at the 6th position, affecting its binding properties and biological activity.

6-Amino-5-bromopyridine-3-sulfonic acid: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.

Uniqueness

6-Amino-5-chloropyridine-3-sulfonic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Activité Biologique

6-Amino-5-chloropyridine-3-sulfonic acid is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Amino group at the 6-position

- Chloro substituent at the 5-position

- Sulfonic acid group at the 3-position

These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino and sulfonic acid groups facilitate binding to molecular targets, which can lead to:

- Enzyme inhibition : Particularly in pathways related to inflammation and infection.

- Antiproliferative effects : Influencing cell growth processes in cancer models.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focused on enzyme inhibitors. Its structure allows it to act as a competitive inhibitor for various enzymes, potentially impacting metabolic pathways relevant to disease states .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For example, it has shown effectiveness in inhibiting the growth of breast, colon, and lung cancer cells. The mechanism appears to be independent of traditional pathways like dihydrofolate reductase inhibition .

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines. The results indicated significant growth inhibition, suggesting its potential as a therapeutic agent in oncology .

- Enzyme Targeting : Another investigation focused on the compound's role as an inhibitor of N-myristoyltransferase (NMT), which is a promising target for treating human African trypanosomiasis. The compound demonstrated low toxicity and effective inhibition of NMT, highlighting its potential for further development as an anti-parasitic drug .

Data Tables

Propriétés

IUPAC Name |

6-amino-5-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHIHWMRMNWPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364497 | |

| Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-89-3 | |

| Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.